molecular formula C14H12BrF B14031854 4'-Bromo-5-fluoro-2,3'-dimethyl-1,1'-biphenyl

4'-Bromo-5-fluoro-2,3'-dimethyl-1,1'-biphenyl

Cat. No.: B14031854
M. Wt: 279.15 g/mol
InChI Key: JYKFGJVWFFRSHP-UHFFFAOYSA-N
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Description

4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in coupling reactions, the compound undergoes oxidative addition and transmetalation processes to form new carbon–carbon bonds .

Comparison with Similar Compounds

4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl can be compared with other similar compounds, such as:

The presence of both bromine and fluorine atoms, along with the methyl groups, makes 4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl unique and valuable in various chemical and industrial applications.

Properties

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

1-bromo-4-(5-fluoro-2-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H12BrF/c1-9-3-5-12(16)8-13(9)11-4-6-14(15)10(2)7-11/h3-8H,1-2H3

InChI Key

JYKFGJVWFFRSHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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